Characterization of Amyloid beta-Protein (1-28) structure
Characterization of Amyloid beta-Protein (1-28) structure
An In-Depth Technical Guide to the Structural Characterization of Amyloid beta-Protein (1-28)
Abstract
The Amyloid beta (Aβ) peptide, particularly its various aggregated forms, is a central hallmark of Alzheimer's disease pathology. Understanding the conformational dynamics of Aβ is paramount for the development of effective diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the methodologies employed to characterize the structure of the Aβ(1-28) fragment, a non-toxic and more soluble segment that serves as a crucial model system for studying the initial nucleation events of amyloid fibrillogenesis. We will delve into the theoretical underpinnings and practical applications of key biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of the structural biology of Amyloid beta.
Introduction: The Significance of Aβ(1-28) in Alzheimer's Disease Research
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid plaques and the intracellular formation of neurofibrillary tangles.[1] The primary constituent of these plaques is the Amyloid beta (Aβ) peptide, which is generated through the sequential proteolytic cleavage of the amyloid precursor protein (APP).[2][3] While the full-length Aβ peptides (predominantly Aβ(1-40) and Aβ(1-42)) are the main components of mature fibrils, the N-terminal fragment Aβ(1-28) offers a valuable model for investigating the early stages of aggregation.[4][5] This fragment is highly hydrophilic and, while capable of forming amyloid-like fibrils, it does so at a slower rate and lacks the neurotoxicity associated with the full-length peptides.[4][6] Its conformational flexibility and propensity to adopt various secondary structures depending on the environment make it an ideal candidate for detailed structural analysis.[4][5]
The transition from a soluble, often α-helical or random coil monomer to a β-sheet-rich oligomer is considered a critical pathogenic event.[5] Therefore, elucidating the atomic-level structure of Aβ(1-28) in its various states is crucial for designing inhibitors of aggregation and developing novel therapeutic interventions.
Unraveling the Ensemble: A Multi-faceted Approach to Aβ(1-28) Structure
The structural characterization of Aβ(1-28) is challenging due to its intrinsic disorder and tendency to aggregate. A single technique is often insufficient to capture the complete conformational landscape. Therefore, an integrated approach combining multiple biophysical and computational methods is essential.
Caption: Integrated workflow for Aβ(1-28) structural analysis.
Primary Structure Verification: The Foundation of all Structural Studies
Before embarking on higher-order structural analysis, it is imperative to confirm the primary sequence and purity of the Aβ(1-28) peptide. Mass spectrometry (MS) is the gold standard for this purpose.
Mass Spectrometry (MS)
Expertise & Experience: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common MS techniques for peptide analysis. ESI is particularly well-suited for analyzing non-covalent complexes, which can be insightful for studying peptide-ligand interactions.[7] For routine primary structure confirmation, MALDI-TOF (Time-of-Flight) provides rapid and accurate mass determination.
Experimental Protocol: MALDI-TOF MS of Aβ(1-28)
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Sample Preparation:
-
Dissolve synthetic Aβ(1-28) peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of 1 mg/mL.
-
Prepare a saturated matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a 1:1 (v/v) solution of acetonitrile and 0.1% TFA.
-
-
Spotting:
-
On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution.
-
Allow the mixture to air-dry completely, forming co-crystals of the peptide and matrix.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in positive ion mode. The laser energy should be optimized to obtain good signal-to-noise ratio without inducing excessive fragmentation.
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-
Data Analysis:
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The resulting spectrum will show a prominent peak corresponding to the [M+H]+ ion of the Aβ(1-28) peptide.
-
Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence to confirm its identity and purity.
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| Parameter | Expected Value for Aβ(1-28) |
| Amino Acid Sequence | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGA |
| Theoretical Monoisotopic Mass | 3117.4 Da |
| Theoretical Average Mass | 3119.5 Da |
Probing Secondary Structure: The Conformational Switch
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. It is particularly valuable for monitoring conformational changes induced by environmental factors or the binding of small molecules.
Circular Dichroism (CD) Spectroscopy
Expertise & Experience: The CD spectrum of a peptide is highly sensitive to its secondary structure. An α-helical conformation gives rise to characteristic negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.[8] A β-sheet structure displays a negative band near 218 nm and a positive band around 195 nm.[8] A random coil conformation is characterized by a strong negative band below 200 nm.[9] For Aβ(1-28), the solvent environment plays a critical role in determining its secondary structure. In membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles, Aβ(1-28) predominantly adopts an α-helical conformation.[10][11][12] In contrast, under acidic conditions in aqueous solution, it can adopt a polyproline II (PPII) conformation.[4][13]
Experimental Protocol: CD Analysis of Aβ(1-28) in Different Environments
-
Sample Preparation:
-
Prepare a stock solution of Aβ(1-28) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration using a method such as the Bicinchoninic Acid (BCA) assay.
-
For analysis in a membrane-mimicking environment, prepare a solution of SDS micelles (e.g., 50 mM SDS in 10 mM sodium phosphate, pH 7.4).
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For analysis under acidic conditions, prepare a solution in 10 mM sodium phosphate, pD 3.0 (for D₂O).
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Data Acquisition:
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Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorption in the far-UV region.
-
Record CD spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25°C).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
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-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution algorithms (e.g., SELCON3, CONTIN) to estimate the percentage of each secondary structure element.[8]
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| Environment | Predominant Secondary Structure | Characteristic CD Minima (nm) |
| Aqueous Buffer (pH 7.4) | Random Coil / Disordered | ~198 |
| SDS Micelles | α-Helix | ~208, ~222 |
| Acidic Aqueous Solution | Polyproline II / β-strand mixture | Variable, may show β-sheet character |
High-Resolution 3D Structure: An Atomic-Level View
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: For a peptide of the size of Aβ(1-28), a combination of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is employed to assign the resonances of all protons and to derive distance restraints between them.[10][11] The pattern of NOE connectivities, along with scalar coupling constants and chemical shift indices, provides information about the secondary and tertiary structure. In membrane-like media, NMR studies have revealed that Aβ(1-28) folds into a predominantly α-helical structure with a bend around residue 12.[6][10][11]
Experimental Protocol: 2D NMR of ¹⁵N-labeled Aβ(1-28)
-
Sample Preparation:
-
Express and purify ¹⁵N-isotopically labeled Aβ(1-28) to enhance sensitivity and resolve spectral overlap. Recombinant expression in E. coli is a common method.[14]
-
Dissolve the labeled peptide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 7.4, 90% H₂O/10% D₂O) containing SDS micelles to induce a folded state.
-
The final peptide concentration should be in the range of 0.5-1.0 mM.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.
-
TOCSY: Identifies protons that are part of the same spin system (i.e., within the same amino acid residue).
-
NOESY: Detects protons that are close in space (< 5 Å), providing the crucial distance restraints for structure calculation.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Use the HSQC, TOCSY, and NOESY spectra to assign all proton and nitrogen resonances to their respective atoms in the peptide sequence.
-
NOE Assignment and Distance Restraints: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Structure Calculation: Employ computational methods like distance geometry and molecular dynamics simulations to calculate a family of 3D structures that are consistent with the experimental restraints.[10][11]
-
The final structure is typically represented as an ensemble of the lowest-energy conformers.
-
Caption: Workflow for NMR-based structure determination of Aβ(1-28).
The Role of Computational Modeling
Computational methods, such as molecular dynamics (MD) simulations, are invaluable for complementing experimental data and providing insights into the dynamic nature of Aβ(1-28).[15][16] MD simulations can be used to refine NMR-derived structures, explore conformational transitions, and predict the effects of mutations on peptide structure and aggregation.[17]
Conclusion: An Integrated Understanding for Therapeutic Design
The structural characterization of Amyloid beta (1-28) is a complex but essential undertaking in the quest to combat Alzheimer's disease. By employing a multi-pronged approach that combines mass spectrometry, circular dichroism, and nuclear magnetic resonance spectroscopy with computational modeling, researchers can piece together the intricate conformational landscape of this pivotal peptide fragment. The detailed structural insights gained from these methodologies provide a rational basis for the design of novel therapeutics aimed at preventing the initial misfolding and aggregation events that trigger the cascade of neurotoxicity in Alzheimer's disease.
References
-
Talafous, J., Marcinowski, K.J., Klopman, G., & Zagorski, M.G. (1994). Solution Structure of Residues 1-28 of the Amyloid beta-Peptide. Biochemistry, 33(25), 7788-7796. [Link]
-
Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of aggregation. Biochemistry, 31(24), 5621–5631. [Link]
-
Coles, M., Bicknell, W., Watson, A. A., Fairlie, D. P., & Craik, D. J. (1998). Solution structure of amyloid beta-peptide(1-40) in a water-micelle environment. Is the membrane-spanning domain where we think it is? Biochemistry, 37(31), 11064–11077. [Link]
-
Zagorski, M. G., et al. (1998). Solution Structure Model of Residues 1-28 of the Amyloid β-Peptide When Bound to Micelles. Journal of the American Chemical Society, 120(43), 11082-11091. [Link]
-
Glenner, G. G., & Wong, C. W. (1984). Alzheimer's disease: initial report of the purification and characterization of a novel cerebrovascular amyloid protein. Biochemical and Biophysical Research Communications, 120(3), 885–890. [Link]
-
Schweitzer-Stenner, R., et al. (2004). Aβ1-28 Fragment of the Amyloid Peptide Predominantly Adopts a Polyproline II Conformation in an Acidic Solution. Biochemistry, 43(15), 4694–4702. [Link]
-
Rojas, A. V., Liwo, A., & Scheraga, H. A. (2011). A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28). The Journal of Physical Chemistry B, 115(44), 12978–12983. [Link]
-
Tirado-Rives, J., & Jorgensen, W. L. (2006). Molecular modeling of the amyloid-β-peptide using the homology to a fragment of triosephosphate isomerase that forms amyloid in vitro. Protein Engineering, Design and Selection, 19(1), 9–16. [Link]
-
Anaspec. (n.d.). Beta-Amyloid (1-28) Peptide. Retrieved from [Link]
-
Lührs, T., et al. (2005). 3D structure of Alzheimer's amyloid-β(1-42) fibrils. Proceedings of the National Academy of Sciences, 102(48), 17342-17347. [Link]
-
Biochemistry. (1994). Solution Structure of Residues 1-28 of the Amyloid .beta.-Peptide. [Link]
-
Santoro, A., et al. (2021). Exploring the Early Stages of the Amyloid Aβ(1–42) Peptide Aggregation Process: An NMR Study. Pharmaceuticals, 14(8), 732. [Link]
-
Protein Data Bank Japan (PDBj). (1998). 1bjb - SOLUTION NMR STRUCTURE OF AMYLOID BETA[E16], RESIDUES 1-28. [Link]
-
Rojas, A. V., Liwo, A., & Scheraga, H. A. (2011). A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28). The Journal of Physical Chemistry B, 115(44), 12978–12983. [Link]
-
Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid β (11-28) fragment and its variants. Acta biochimica Polonica, 52(2), 425–431. [Link]
-
Teplow, D. B. (2006). Preparation of Amyloid β-Protein for Structural and Functional Studies. Methods in Enzymology, 413, 20–33. [Link]
-
Schweitzer-Stenner, R., et al. (2004). Abeta(1-28) fragment of the amyloid peptide predominantly adopts a polyproline II conformation in an acidic solution. Biochemistry, 43(15), 4694-702. [Link]
-
Jang, S., & Shin, S. (2007). Computational Methods for Structural and Functional Studies of Alzheimer's Amyloid Ion Channels. Methods in molecular biology (Clifton, N.J.), 403, 249–265. [Link]
-
Schmechel, A., et al. (2003). Biophysical characterization of longer forms of amyloid beta peptides: possible contribution to flocculent plaque formation. Biochemistry, 42(48), 14428–14436. [Link]
-
Antzutkin, O. N., et al. (2000). High-Resolution NMR Spectroscopy of the beta-Amyloid(1-28) Fibril Typical for Alzheimer's Disease. Angewandte Chemie International Edition, 39(19), 3409-3412. [Link]
-
Robinson, S. R., & Bishop, G. M. (2002). The role of Aβ in Alzheimer's Disease as an evolutionary outcome of optimized innate immune defense. Neuroimmunomodulation, 10(5), 227–237. [Link]
-
Fradinger, E. A., et al. (2008). Biophysical Characterization of Aβ42 C-terminal Fragments—Inhibitors of Aβ42 Neurotoxicity. The Journal of biological chemistry, 283(43), 29171–29179. [Link]
-
Pau, A., et al. (2020). Amyloid beta: structure, biology and structure-based therapeutic development. Acta pharmacologica Sinica, 41(9), 1205–1216. [Link]
-
Iura, T., et al. (2019). Contributions of Mass Spectrometry to the Identification of Low Molecular Weight Molecules Able to Reduce the Toxicity of Amyloid-β Peptide to Cell Cultures and Transgenic Mouse Models of Alzheimer's Disease. Molecules (Basel, Switzerland), 24(6), 1167. [Link]
-
Juszczyk, P., Kołodziejczyk, A. S., & Grzonka, Z. (2005). Circular dichroism and aggregation studies of amyloid beta (11-28) fragment and its variants. Acta biochimica Polonica, 52(2), 425–431. [Link]
-
Lee, H. G., et al. (2023). Complex actions of amyloid beta on hippocampal neurogenesis in Alzheimer's disease pathogenesis. ProBiologists. [Link]
-
Long, H., Zeng, S., Sun, Y., & Liu, C. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. Acta Biochimica et Biophysica Sinica, 54(5), 651–664. [Link]
-
Necula, M., Kuret, J. (2004). Glycation affects fibril formation of Aβ peptides. The Journal of biological chemistry, 279(48), 50304–50311. [Link]
-
Wang, X., et al. (2022). Role of Aβ in Alzheimer's-related synaptic dysfunction. Frontiers in Aging Neuroscience, 14, 960032. [Link]
-
Fändrich, M., et al. (2009). The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy. Journal of applied crystallography, 42(5), 846–851. [Link]
- Google Patents. (2018). EP3356831A1 - Amyloid beta detection by mass spectrometry.
-
Feinberg, H., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of the Fab portion of the Alzheimer's disease immunotherapy candidate bapineuzumab complexed with amyloid-β. Acta crystallographica. Section F, Structural biology and crystallization communications, 70(Pt 5), 653–657. [Link]
-
Webster, S., Rogers, J. (1996). Enhanced aggregation and β structure of amyloid β peptide after coincubation with C1Q. Journal of neuroscience research, 46(1), 58-66. [Link]
-
Tsvetkov, P. O., et al. (2021). Structural Studies Providing Insights into Production and Conformational Behavior of Amyloid-β Peptide Associated with Alzheimer's Disease Development. International journal of molecular sciences, 22(10), 5139. [Link]
-
Jin, Y. (2022). The Role of Aβ in the Development of Alzheimer's Disease and its Mechanisms. E3S Web of Conferences, 356, 04018. [Link]
-
ResearchGate. (2016). Unusual CD spectra observed for peptides?. [Link]
-
Jang, H., et al. (2012). Probing Structural Features of Alzheimer's Amyloid-β Pores in Bilayers Using Site-Specific Amino Acid Substitutions. Biochemistry, 51(20), 4159–4168. [Link]
-
Zhang, Y., et al. (2019). Aβ42 fibril formation from predominantly oligomeric samples suggests a link between oligomer heterogeneity and fibril polymorphism. Interface focus, 9(4), 20190013. [Link]
-
Danielsson, J. (2006). NMR studies on interactions between the amyloid β peptide and selected molecules. Diva-portal.org. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. youtube.com [youtube.com]
- 3. probiologists.com [probiologists.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Study of the α-Helical Intermediate Preceding the Aggregation of the Amino-Terminal Fragment of the β Amyloid Peptide (Aβ1–28) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-Amyloid (1-28) Peptide [anaspec.com]
- 7. mdpi.com [mdpi.com]
- 8. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 9. case.edu [case.edu]
- 10. rcsb.org [rcsb.org]
- 11. Solution structure of residues 1-28 of the amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solution Structure of Residues 1-28 of the Amyloid .beta.-Peptide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Abeta(1-28) fragment of the amyloid peptide predominantly adopts a polyproline II conformation in an acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unina.it [iris.unina.it]
- 15. Computational Approaches to Understand Cleavage Mechanism of Amyloid Beta (Aβ) Peptide | Springer Nature Experiments [experiments.springernature.com]
- 16. Computational Methods for Structural and Functional Studies of Alzheimer's Amyloid Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
